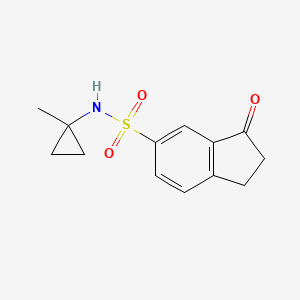![molecular formula C11H19NO2 B7430160 3-(1-Bicyclo[4.1.0]heptanylmethylamino)propanoic acid](/img/structure/B7430160.png)
3-(1-Bicyclo[4.1.0]heptanylmethylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Bicyclo[4.1.0]heptanylmethylamino)propanoic acid, also known as Bicuculline, is a plant-derived alkaloid compound that has been widely used in scientific research. It is a potent antagonist of the neurotransmitter gamma-aminobutyric acid (GABA) and has been used to study the role of GABA in various physiological processes.
Wirkmechanismus
3-(1-Bicyclo[4.1.0]heptanylmethylamino)propanoic acid acts as a competitive antagonist of the GABA receptor. It binds to the receptor and prevents the binding of GABA, which is the primary inhibitory neurotransmitter in the central nervous system. This results in an increase in neuronal excitability and can lead to seizures and convulsions.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It has been shown to increase the release of glutamate, which is the primary excitatory neurotransmitter in the brain. It also increases the release of dopamine, which is involved in reward and motivation. This compound can cause seizures and convulsions in animal models, and it has been used to induce seizures in laboratory studies.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1-Bicyclo[4.1.0]heptanylmethylamino)propanoic acid is a useful tool for studying the role of GABA in various physiological processes. It is a potent antagonist of the GABA receptor and can be used to block the inhibitory effects of GABA. However, this compound has limitations in laboratory experiments. It can be toxic at high concentrations and can induce seizures and convulsions in animal models. Careful dosing and monitoring are necessary to avoid these effects.
Zukünftige Richtungen
There are several future directions for research on 3-(1-Bicyclo[4.1.0]heptanylmethylamino)propanoic acid. One area of interest is the role of GABA in neurological disorders such as epilepsy and anxiety. This compound can be used to study the effects of GABA on these disorders and to develop new treatments. Another area of interest is the role of GABA in learning and memory. This compound can be used to investigate the effects of GABA on synaptic plasticity and to develop new therapies for memory disorders. Finally, there is potential for the development of new drugs that target the GABA receptor and that are based on the structure and mechanism of this compound.
Synthesemethoden
3-(1-Bicyclo[4.1.0]heptanylmethylamino)propanoic acid can be synthesized from the plant Dicentra cucullaria or from synthetic precursors. The most common method involves the extraction of Dicentra cucullaria with ethanol, followed by purification and isolation of the alkaloid compound. Alternatively, this compound can be synthesized from commercially available starting materials using a series of chemical reactions. The synthetic route involves the condensation of cyclohexanone with 2-nitrobenzaldehyde, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with acrylonitrile to form this compound.
Wissenschaftliche Forschungsanwendungen
3-(1-Bicyclo[4.1.0]heptanylmethylamino)propanoic acid has been used in a variety of scientific research applications, including neuroscience, pharmacology, and physiology. It is a potent antagonist of the GABA receptor, which plays a critical role in regulating neuronal excitability. This compound has been used to study the role of GABA in epilepsy, anxiety, and other neurological disorders. It has also been used to investigate the effects of GABA on synaptic plasticity and learning and memory.
Eigenschaften
IUPAC Name |
3-(1-bicyclo[4.1.0]heptanylmethylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-10(14)4-6-12-8-11-5-2-1-3-9(11)7-11/h9,12H,1-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITIQGFNPSVZHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC2C1)CNCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 5-[(3-cyclobutyloxypiperidine-1-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B7430083.png)
![[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methyl 1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazole-4-carboxylate](/img/structure/B7430088.png)
![methyl 2-[(7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carbonyl)amino]-2-(2-methylpyrazol-3-yl)acetate](/img/structure/B7430094.png)
![methyl (3aS,7aS)-2-[[5-(oxan-4-yl)-1,3-thiazol-2-yl]carbamoyl]-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylate](/img/structure/B7430100.png)
![2,2-Difluoro-2-(2-fluorophenyl)-1-[8-(2,2,2-trifluoroacetyl)-4,8-diazatricyclo[5.2.2.02,6]undecan-4-yl]ethanone](/img/structure/B7430107.png)
![N'-(1,2,3,4,5,6,7,7a-octahydroindol-3a-ylmethyl)-N-[2-(6-oxopyridazin-1-yl)ethyl]oxamide](/img/structure/B7430112.png)
![tert-butyl 3-[4-[(2R,3R)-2-(3-fluorophenyl)-3-methylmorpholine-4-carbonyl]-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B7430125.png)
![3-Nitro-4-[3-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-2,3-dihydroindol-1-yl]benzamide](/img/structure/B7430131.png)
![tert-butyl (1R,2R)-2-(2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl)cyclopropane-1-carboxylate](/img/structure/B7430135.png)
![1-[(3S,4R)-3-amino-4-(4-fluorophenyl)pyrrolidin-1-yl]-2-[4-(oxolan-3-ylmethoxy)piperidin-1-yl]ethane-1,2-dione](/img/structure/B7430144.png)
![4-[3-[[1-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-oxopropan-2-yl]amino]phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B7430167.png)

![N-[1-(3-fluoropyrazin-2-yl)-2-methylpiperidin-4-yl]-2-(furan-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7430172.png)
![methyl 2-[(2-cyclopropyl-6-oxo-1H-pyrimidine-4-carbonyl)-[(3,4-difluorophenyl)methyl]amino]acetate](/img/structure/B7430192.png)
